
GSK-J1
Vue d'ensemble
Description
GSK-J1 est un inhibiteur très puissant de la déméthylase histone H3K27 JMJD3 (KDM6B) et UTX (KDM6A). Il présente une CI50 de 60 nM dans des tests sans cellules pour JMJD3 (KDM6B), montrant une sélectivité supérieure à 10 fois par rapport aux autres déméthylases testées . Ce composé est important dans le domaine de l'épigénétique et a été largement utilisé dans la recherche scientifique pour étudier l'expression et la régulation des gènes.
Applications De Recherche Scientifique
Head and Neck Squamous Cell Carcinoma (HNSCC)
A study demonstrated that combining GSK-J1 with another inhibitor, TCP, resulted in significant anti-tumor effects in HNSCC models. The dual inhibition led to impaired cell proliferation and induced apoptosis in vitro, as well as inhibited tumor growth in vivo. The synergistic effect was attributed to the modulation of genes related to cancer pathways, with SPP1 identified as a key mediator .
Leukemia and Glioma
GSK-J4, a derivative of this compound, has shown efficacy in reducing tumor volume in xenograft models of ovarian cancer and has been implicated in the downregulation of pro-tumorigenic pathways. The compound's ability to induce H3K27 methylation suggests potential applications in treating various cancers .
Mastitis Treatment
Research indicates that this compound significantly alleviates inflammation in LPS-induced mastitis models. The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by modifying their promoter regions through H3K27me3 recruitment. This suggests that JMJD3 inhibition could be a promising strategy for treating inflammatory diseases .
Data Table: Summary of Applications
Case Study 1: Synergistic Effects on HNSCC
In a preclinical study involving HNSCC, this compound was used alongside TCP to evaluate its efficacy. Results indicated that this combination not only inhibited cell proliferation but also triggered apoptosis and senescence in cancer cells. Importantly, the study provided insights into the transcriptional changes associated with these effects, highlighting the potential for this compound as part of combination therapies in cancer treatment .
Case Study 2: Inflammation Modulation in Mastitis
In an experimental model of mastitis, this compound treatment led to significant reductions in inflammatory markers and improved histological outcomes. This case study underscores the potential therapeutic applications of this compound in managing inflammatory responses through epigenetic modulation .
Mécanisme D'action
Target of Action
GSK-J1 is a potent inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . These enzymes are part of the Jumonji C domain-containing lysine demethylases family, which plays a crucial role in the epigenetic mechanism of gene activation .
Mode of Action
This compound acts as a competitive inhibitor of α-ketoglutarate and Fe 2+, two cofactors required for KDM6B enzymatic activity . It selectively binds to the endogenous JMJD3, inhibiting its activity in a H3K27-dependent manner .
Biochemical Pathways
This compound affects the histone 3 lysine 27 (H3K27) demethylation pathway, an important epigenetic mechanism of gene activation . By inhibiting the demethylases JMJD3/KDM6B and UTX/KDM6A, this compound increases the level of H3K27 methylation, leading to changes in gene expression .
Pharmacokinetics
This compound possesses a highly polar carboxylate group that restricts its ability to permeate cell membranes and achieve pharmacologically relevant intracellular concentrations . To overcome this limitation, a pro-drug approach is employed to mask the polarity of this acid group with an ethyl ester, rendering this compound lipophilic .
Result of Action
In malignancies, inhibition of KDM6A/B by this compound has the ability to inhibit proliferation, induce apoptosis, promote differentiation, and heighten sensitivity to currently employed chemotherapeutics . In inflammatory and autoimmune disorders, KDM6A/B inhibition by this compound can restore immunological homeostasis to inflamed tissues . In the context of infectious diseases, KDM6A/B inhibition can suppress the growth of infectious pathogens and attenuate the immunopathology precipitated by these pathogens .
Action Environment
The action of this compound can be influenced by environmental cues or signals, allowing interactions between the environment and the genome . .
Analyse Biochimique
Biochemical Properties
GSK-J1 is a selective inhibitor of the KDM6 subfamily of H3K27 demethylases, specifically binding to endogenous JMJD3 . It inhibits the demethylase activity of KDM5C more effectively than KDM5B, with IC50 values of 11 μM and 94 μM respectively when 1 mM α-ketoglutarate is present .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In HEK-293 cells, this compound inhibits the activity of transiently transfected JMJD3 and UTX . It also inhibits the production of TNF-α in primary macrophages in a H3K27-dependent manner . In MC3T3-E1 cells, this compound inhibits the expression of Runx2 and Osterix and ALP activity, and increases overall H3K27me3 levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active catalytic site of the enzyme, thereby inhibiting its demethylase activity . This leads to an increase in the levels of H3K27me3, an inhibitory chromatin mark . This modification directly interferes with the transcription of inflammatory-related genes by modifying their promoters .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, in neonatal rat retinas, this compound treatment led to an increase in the number of proliferative and apoptotic cells . Furthermore, an increased number of immature cells were detected in the outer plexiform layer, with longer neuronal processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on carboplatin-resistant ovarian cancer, it was found that this compound had better treatment efficacy for carboplatin-resistant ovarian tumor xenografts .
Metabolic Pathways
This compound is involved in the demethylation of histone 3 lysine 27 trimethylation status (H3K27 me3), a process that is mediated by the Jumonji C domain-containing lysine demethylases KDM6A and KDM6B .
Méthodes De Préparation
La synthèse de GSK-J1 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieurLes conditions de réaction incluent souvent l'utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Analyse Des Réactions Chimiques
GSK-J1 subit principalement des réactions d'inhibition avec les déméthylases histones. Il agit comme un inhibiteur compétitif pour l'α-cétoglutarate et le Fe2+, qui sont des cofacteurs nécessaires à l'activité enzymatique de JMJD3 et UTX . Le composé n'inhibe pas de manière significative les autres protéines kinases ou protéines non apparentées, indiquant sa sélectivité . Le principal produit formé à partir de ces réactions est le complexe enzymatique inhibé, ce qui entraîne des niveaux accrus de H3K27me3 dans les cellules .
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de JMJD3 et UTX, conduisant à l'accumulation de H3K27me3, une marque de chromatine inhibitrice . Cette modification interfère avec la transcription des gènes liés à l'inflammation en modifiant leurs promoteurs . Le composé agit comme un inhibiteur compétitif pour l'α-cétoglutarate et le Fe2+, des cofacteurs essentiels à l'activité enzymatique de JMJD3 et UTX .
Comparaison Avec Des Composés Similaires
GSK-J1 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la déméthylase histone. Des composés similaires comprennent :
GSK-J2 : Un régio-isomère avec une activité sur la cible significativement inférieure.
GSK-J4 : Un dérivé ester de this compound utilisé pour les applications cellulaires.
GSK-J5 : Un promédicament du contrôle moins actif pour l'utilisation cellulaire.
Ces composés partagent des structures similaires mais diffèrent en termes de sélectivité et de puissance, faisant de this compound un choix préféré pour des applications de recherche spécifiques.
Activité Biologique
GSK-J1 is a selective inhibitor of the Jumonji C domain-containing histone demethylase JMJD3, primarily targeting the demethylation of histone H3 at lysine 27 (H3K27). Its biological activity has been extensively studied, particularly in the context of inflammation and epigenetic regulation.
This compound functions by inhibiting JMJD3, leading to an increase in trimethylation of H3K27 (H3K27me3), a repressive chromatin mark. This modification is crucial for regulating gene expression associated with inflammatory responses. The compound's selectivity is notable; it exhibits minimal off-target effects on other demethylases and protein kinases, making it a valuable tool for studying JMJD3's role in various biological processes.
Key Findings:
- Selectivity : this compound selectively inhibits JMJD3 and UTX with an IC50 of approximately 60 nM for JMJD3, while showing negligible activity against other members of the JMJ family and unrelated proteins .
- Inflammatory Response : In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated mouse mammary epithelial cells . This suggests potential therapeutic applications in inflammatory diseases.
1. LPS-Induced Mastitis Model
In a study investigating the effects of this compound on LPS-induced mastitis in mice, it was found that treatment with this compound led to a significant reduction in inflammation. Mechanistically, this compound treatment resulted in increased H3K27me3 levels at the promoters of inflammatory genes, thereby inhibiting their transcription. This study highlights this compound's potential as a therapeutic agent for inflammatory conditions.
Table 1: Effects of this compound on Inflammatory Cytokines
Cytokine | Control (LPS) | This compound Treatment |
---|---|---|
TNF-α | High | Low |
IL-1β | High | Low |
IL-6 | High | Low |
2. Anthelmintic Activity
This compound was also evaluated for its anthelmintic properties against Schistosoma mansoni. While GSK-J4 (a related compound) showed significant effects on schistosome motility and viability, this compound did not demonstrate similar activity, indicating its specificity towards histone demethylation rather than direct antiparasitic effects .
Pharmacological Implications
The selective inhibition by this compound provides insights into the role of JMJD3 in various diseases. Its ability to modulate inflammatory responses suggests that it could be explored further for treating conditions like rheumatoid arthritis or other inflammatory disorders.
Summary
This compound stands out as a potent and selective inhibitor of JMJD3, with significant implications for understanding epigenetic regulation in inflammation. Its ability to selectively enhance H3K27me3 levels positions it as a promising candidate for therapeutic interventions aimed at modulating inflammatory responses.
Propriétés
IUPAC Name |
3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZCPICCWKMZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025614 | |
Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373422-53-7 | |
Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1373422-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does GSK-J1 exert its biological effects?
A1: this compound binds to the catalytic domain of histone demethylases UTX and JMJD3, inhibiting their enzymatic activity. [, , ] This inhibition prevents the removal of trimethyl groups from lysine 27 of histone H3 (H3K27me3), a repressive epigenetic mark. The resulting increase in H3K27me3 levels leads to chromatin condensation and gene silencing. [, , ]
Q2: What are the downstream consequences of UTX and JMJD3 inhibition by this compound?
A2: The specific consequences of this compound treatment vary depending on the cellular context and target genes affected. Studies have shown that this compound can:
- Induce cell cycle arrest and apoptosis: In various cancer cell lines, this compound treatment has been shown to inhibit proliferation and induce cell death. [, , ]
- Modulate differentiation: this compound can influence cell fate decisions by altering the expression of lineage-specific genes. For example, it has been shown to enhance neuroectoderm differentiation from human pluripotent stem cells. []
- Affect immune responses: this compound has been reported to modulate inflammatory responses, such as those observed in lipopolysaccharide-induced mastitis. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H24N6O2, and its molecular weight is 408.47 g/mol.
Q4: Is there information available on the stability of this compound under different conditions?
A4: While specific stability data is limited in the provided abstracts, this compound's chemical structure suggests sensitivity to hydrolysis and oxidation. Proper storage conditions, potentially under inert atmosphere and controlled temperature, are likely crucial for maintaining its stability. Further research is needed to fully characterize its stability profile.
Q5: Does this compound possess any catalytic activity?
A5: this compound is an enzyme inhibitor and does not possess intrinsic catalytic activity. It exerts its effects by blocking the catalytic activity of its target enzymes, UTX and JMJD3. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, crystal structures of this compound in complex with its target enzymes (UTX, JMJD3) have been solved, providing insights into its binding mode and interactions with key amino acid residues. [, , ] These structural insights can guide further development of more potent and selective KDM inhibitors. []
Q7: How does modifying the structure of this compound affect its activity?
A7: While detailed SAR studies are not described in the provided research, the development of GSK-J4, a prodrug of this compound with improved cellular permeability, highlights the impact of structural modifications on biological activity. [, ] Further research exploring structural modifications could lead to the discovery of analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Q8: Are there any specific formulation strategies employed to enhance this compound's stability or bioavailability?
A8: While the provided abstracts don't explicitly describe formulation strategies for this compound, it's a common practice in drug development. Approaches like encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs could be explored to enhance its stability, solubility, and ultimately, its bioavailability.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: Limited information regarding the ADME profile of this compound is available in the provided research. Further investigations are needed to fully characterize its pharmacokinetic properties, which are crucial for understanding its in vivo behavior and potential for clinical translation.
Q10: What is the safety profile of this compound?
A10: Comprehensive toxicological data for this compound is not yet available. While preclinical studies have not reported significant toxicity, further investigations are needed to fully assess its safety profile, especially regarding potential long-term effects.
Q11: Are there strategies to improve this compound delivery to specific tissues or cells?
A14: Research suggests that targeted delivery strategies can enhance this compound's therapeutic efficacy. One study successfully utilized hyaluronic acid-decorated metal-organic frameworks (HA@MOF) to deliver this compound specifically to ovarian cancer cells, resulting in improved treatment outcomes. [] This highlights the potential of nanotechnology and other targeted drug delivery approaches for optimizing this compound's therapeutic index.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.